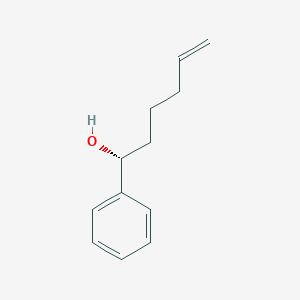
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, a nitro group, and a tetrazole ring attached to the chromenone core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multiple steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated intermediate with methoxymethyl chloride in the presence of a base like sodium hydride.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated intermediate with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive nature.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity by participating in redox reactions and binding to active sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-methoxy-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the methoxymethoxy group.
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-imidazol-5-YL)-2H-chromen-2-one: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from many other chromenone derivatives and contributes to its potential as a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C12H8BrN5O6 |
|---|---|
Molekulargewicht |
398.13 g/mol |
IUPAC-Name |
6-bromo-7-(methoxymethoxy)-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8BrN5O6/c1-22-4-23-10-7(13)3-5-2-6(11-14-16-17-15-11)12(19)24-9(5)8(10)18(20)21/h2-3H,4H2,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
YONWFCSAIHPXGY-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


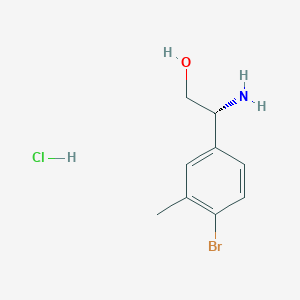

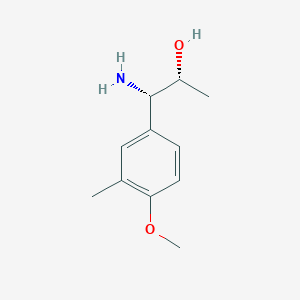
![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
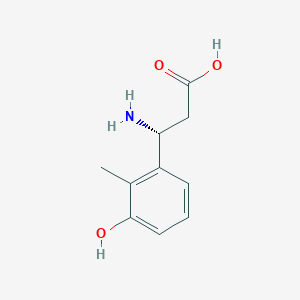
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
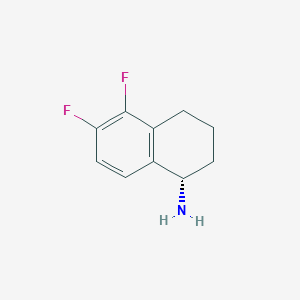
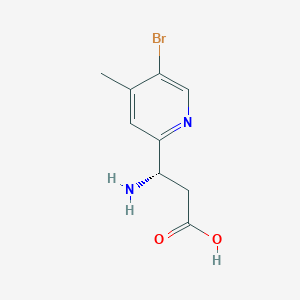

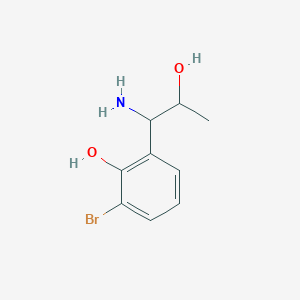

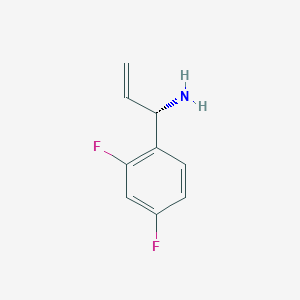
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
